molecular formula C16H13ClN2OS B2610381 N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 300712-26-9

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B2610381
CAS RN: 300712-26-9
M. Wt: 316.8
InChI Key: QHDGUWSPSFTZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (NCT) is an organic compound that is used in a variety of scientific research applications. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been studied for its potential use in treating inflammation, pain, and other diseases. NCT is also known as N-(2-chlorophenyl)-4-(4-methoxybenzyl)-1,3-thiazol-2-amine and 4-(4-methoxyphenyl)-1,3-thiazol-2-amine.

Scientific Research Applications

  • Antimicrobial Properties

    • Synthesized derivatives of thiazole, including N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, have shown promising antimicrobial activities. Research by Kubba & Rahim (2018) demonstrated moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans.
  • Corrosion Inhibition

    • The compound has been studied for its potential as a corrosion inhibitor. Kaya et al. (2016) explored its use in preventing corrosion of iron, finding that the compound's molecular structure significantly influences its effectiveness as a corrosion inhibitor (Kaya et al., 2016).
  • Cancer Cell Growth Inhibition

    • A study by Sun et al. (2017) identified that certain thiazole derivatives, similar in structure to this compound, can act as inhibitors of tubulin polymerization, showing potential as antiproliferative agents in cancer therapy (Sun et al., 2017).
  • Antibacterial and Antifungal Activity

    • Viji et al. (2020) conducted a study showing that compounds structurally similar to this compound exhibit notable antibacterial and antifungal properties (Viji et al., 2020).
  • Inhibition of 5-Lipoxygenase

    • Suh et al. (2012) found that N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, similar in structure, exhibit direct inhibition of 5-lipoxygenase, an enzyme involved in inflammatory diseases (Suh et al., 2012).
  • Drug Delivery Systems

    • Asela et al. (2017) explored the use of gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complexes as a novel system for drug transport, enhancing the solubility and stability of these compounds (Asela et al., 2017).

Mechanism of Action

properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-20-12-8-6-11(7-9-12)15-10-21-16(19-15)18-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDGUWSPSFTZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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